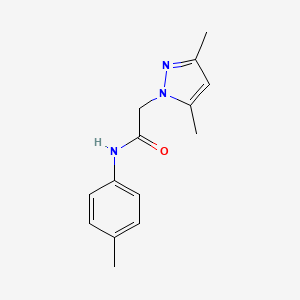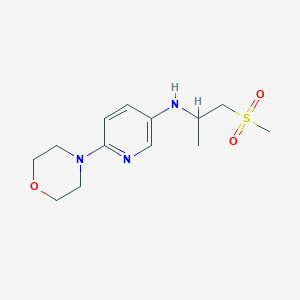
5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Upjohn, who were searching for new painkillers. U-47700 has a chemical structure that is similar to other opioids, such as fentanyl and morphine, and is classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA).
作用機序
5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one acts on the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain and reward. When 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of the drug.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one has a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are mediated by the activation of the mu-opioid receptor, which is found in various regions of the brain and spinal cord. 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one also has a high affinity for the kappa-opioid receptor, which is involved in the regulation of pain and mood.
実験室実験の利点と制限
The advantages of using 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one in laboratory experiments include its potency and selectivity for the mu-opioid receptor, as well as its ability to produce robust and reproducible effects. However, there are also limitations to using 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one, such as its potential for abuse and addiction, as well as its toxicity and potential for overdose.
将来の方向性
There are several future directions for research on 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one, including the development of new opioid drugs that have improved pharmacological properties, such as increased selectivity and reduced side effects. Other areas of research include the study of the mechanisms of opioid addiction and the development of new treatments for opioid use disorder. Additionally, there is a need for further research on the long-term effects of 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one use on the brain and other organs.
合成法
The synthesis of 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one involves the reaction of 2,3-dihydro-1H-inden-2-amine with 1-methylpiperidin-2-one in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chemical reactions, including recrystallization and chromatography. The synthesis of 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one has been used extensively in scientific research to study the mechanisms of opioid receptors and to develop new painkillers. It has been shown to have potent analgesic effects in animal models, and has been used to study the effects of opioids on the central nervous system. 5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one has also been used to develop new opioid drugs that have improved pharmacological properties, such as increased selectivity and reduced side effects.
特性
IUPAC Name |
5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-10-13(6-7-15(17)18)16-14-8-11-4-2-3-5-12(11)9-14/h2-5,13-14,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGRWIGZJQKIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-inden-2-ylamino)-1-methylpiperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)



![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)